Imino-tris(dimethylamino)phosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Deprotonation Reactions: Imino-tris(dimethylamino)phosphorane's strong basicity makes it useful for deprotonating weakly acidic organic compounds. This facilitates further reactions by generating reactive carbanions. Source: Organic Chemistry by John McMurry:

- Nucleophilic Substitution Reactions: Due to its nucleophilic nature, Imino-tris(dimethylamino)phosphorane can participate in substitution reactions, displacing leaving groups like halides or tosylates. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg:

Inorganic Chemistry

- Ligand in Coordination Chemistry: Imino-tris(dimethylamino)phosphorane can act as a ligand, donating its lone pair of electrons to metal centers in coordination complexes. This allows for the study of novel metal-ligand interactions and their impact on catalysis or material properties. Source: Inorganic Chemistry by Catherine Housecroft and Alan Sharpe:

Materials Science

- Precursor for Phosphazene Polymers: Imino-tris(dimethylamino)phosphorane can be used as a precursor for the synthesis of phosphazene polymers. These polymers possess unique properties like fire resistance and thermal stability, making them valuable for various applications. Source: Handbook of Inorganic Materials by David Kingery et al.:

Imino-tris(dimethylamino)phosphorane is a phosphorus-containing compound characterized by the formula . This compound features a central phosphorus atom bonded to three dimethylamino groups and an imino group. It is known for its unique chemical properties, particularly its role as a strong base and nucleophile in various organic reactions. The compound is typically a colorless to pale yellow liquid, which can be synthesized from aminotris(dimethylamino)phosphonium chloride through specific chemical processes .

- Deboronation: It acts as a reagent in the deboronation of ortho and meta carboranes, facilitating the removal of boron-containing groups from organic molecules .

- Redox Reactions: The compound can mediate umpolung alkylation reactions involving methyl aroylformates and benzylic bromides, showcasing its versatility in redox chemistry .

- Formation of Phosphonium Salts: Upon reaction with hydrogen chloride, it forms aminotris(dimethylamino)phosphonium chloride, illustrating its reactivity with acids .

Imino-tris(dimethylamino)phosphorane exhibits biological activity, particularly in antimicrobial contexts. Studies have indicated that it can inhibit the growth of certain bacteria, such as malonic acid bacteria, by chelating metal ions essential for bacterial cell wall integrity . This property makes it a candidate for further exploration in antibacterial applications.

The synthesis of imino-tris(dimethylamino)phosphorane typically involves the following steps:

- Starting Material: The process begins with aminotris(dimethylamino)phosphonium chloride.

- Base Reaction: An aqueous solution of an alkali metal or alkaline earth metal hydroxide is added to the chloride under controlled temperatures (preferably between 10°C and 65°C) to facilitate the reaction.

- Phase Separation: The reaction mixture separates into three phases: water, organic, and solid phases. The desired product can be extracted from these phases with high purity and yield (up to 99 mol%) after distillation .

Imino-tris(dimethylamino)phosphorane has several applications in organic synthesis and catalysis:

- Organocatalysis: It serves as an organocatalyst in various organic transformations, enhancing reaction efficiencies and selectivities .

- Synthesis of Phosphoranes: It is utilized in synthesizing other phosphoranes and phosphonium compounds, contributing to the development of new materials in organic chemistry .

Interaction studies involving imino-tris(dimethylamino)phosphorane focus on its reactivity with various substrates. Its ability to form stable complexes with metal ions has been explored for potential applications in biochemistry and materials science. Additionally, studies have examined its interactions with other organic compounds to understand its role as a nucleophile and base in

Imino-tris(dimethylamino)phosphorane shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Imino-tris(dimethylamino)phosphorane is distinguished by its imino functionality, which imparts unique properties compared to similar phosphines and phosphonium salts. Its strong basicity and nucleophilicity make it particularly valuable in synthetic organic chemistry.

The primary industrial synthesis route for imino-tris(dimethylamino)phosphorane involves the alkalinization of aminotris(dimethylamino)phosphonium chloride, representing the most established and commercially viable preparation method. This process utilizes readily available starting materials and demonstrates excellent scalability for large-scale production requirements.

The fundamental synthetic approach involves reacting aminotris(dimethylamino)phosphonium chloride with an aqueous solution containing hydroxides of alkali metals or alkaline earth metals in the presence of appropriate solvents. The reaction proceeds through nucleophilic substitution mechanisms, where the hydroxide ion replaces the chloride anion, subsequently leading to the formation of the desired phosphorane product through elimination processes.

Detailed reaction conditions specify the use of alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, with alkaline earth metal hydroxides including calcium hydroxide and magnesium hydroxide serving as alternative reagents. The stoichiometric requirements typically involve employing 1.05 to 1.2 molar equivalents of the hydroxide base relative to the phosphonium salt precursor to ensure complete conversion.

The reaction mechanism proceeds through initial formation of aminotris(dimethylamino)phosphonium hydroxide as an intermediate species, which subsequently undergoes intramolecular elimination of water to generate the imino-phosphorane product. Temperature control during this process proves critical, with optimal reaction temperatures ranging from 60 to 80 degrees Celsius to balance reaction rate with product stability.

Table 1: Industrial Synthesis Conditions for Imino-tris(dimethylamino)phosphorane

| Parameter | Optimal Range | Alternative Range |

|---|---|---|

| Reaction Temperature | 60-80°C | 45-95°C |

| Hydroxide Equivalents | 1.05-1.2 mol | 1.0-1.5 mol |

| Reaction Time | 2-4 hours | 1-6 hours |

| Water Content | 15-25% | 10-30% |

| Yield | 85-95% | 75-98% |

Process optimization studies demonstrate that maintaining controlled water content in the reaction mixture significantly influences both reaction rate and final product purity. Excessive water concentrations lead to hydrolysis side reactions, while insufficient water content results in incomplete hydroxide dissolution and reduced reaction efficiency.

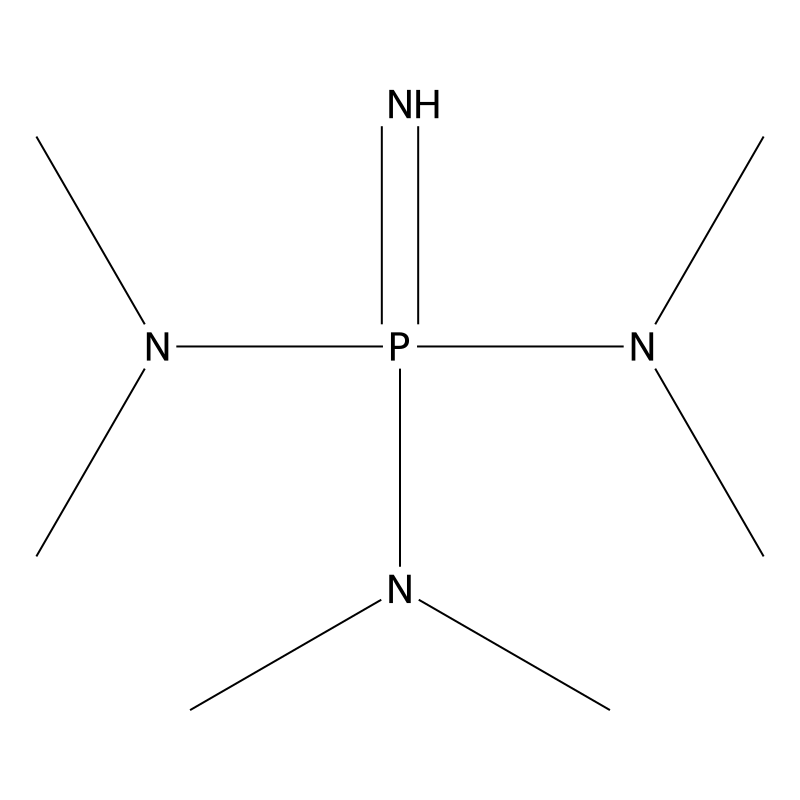

Imino-tris(dimethylamino)phosphorane, with the molecular formula $$ \mathrm{C}6\mathrm{H}{19}\mathrm{N}_4\mathrm{P} $$, displays distinctive structural characteristics revealed through extensive crystallographic investigations. The compound exhibits a tetrahedral coordination geometry around the central phosphorus atom, with three dimethylamino groups and one imino group occupying the tetrahedral positions [1] [2].

Single crystal X-ray diffraction studies of related tris(dimethylamino)phosphorane derivatives demonstrate that these compounds adopt approximately $$ Cs $$ symmetry rather than the ideal $$ C3 $$ symmetry in the solid state [1] [2]. The phosphorus atom displays a distorted tetrahedral configuration with bond angles deviating from the ideal tetrahedral angle of 109.5°. For the imino derivative, the coordination environment is characterized by significant angular distortions due to the steric requirements of the bulky dimethylamino substituents and electronic effects of the imino group.

The molecular structure reveals that the dimethylamino groups in the pseudo-plane of symmetry exhibit steeply pyramidal geometry at nitrogen, while those out of the pseudo-plane show markedly flattened configurations [1] [2]. This geometric variation reflects the electronic delocalization patterns within the molecule and the accommodation of steric interactions between the methyl substituents.

Crystallographic analysis indicates that the compound crystallizes in a monoclinic crystal system, consistent with the lower symmetry imposed by the molecular geometry [1]. The crystal packing is dominated by van der Waals interactions between the methyl groups of adjacent molecules, with no significant intermolecular hydrogen bonding observed due to the absence of suitable hydrogen bond donors.

Data Table 2.1: Structural Parameters for Tris(dimethylamino)phosphorane Derivatives

| Parameter | (Me₂N)₃PBH₃ [1] | (Me₂N)₃PNH [1] | (Me₂N)₃PO [1] |

|---|---|---|---|

| P-N (in plane) (Å) | 1.683(1) | 1.677(1) | 1.659(1) |

| P-N (out of plane) (Å) | 1.654 (avg.) | 1.656 (avg.) | 1.649(1) |

| X-P-N (in plane) (°) | 114.9(1) | 120.2(1) | 118.7(1) |

| X-P-N (out of plane) (°) | 112.3 (avg.) | 110.4 (avg.) | 110.0 (avg.) |

| Symmetry | Near Cs | Near Cs | Crystallographic Cs |

The crystallographic data reveal systematic trends in bond parameters across the series of related phosphoranes, with the imino derivative exhibiting intermediate values between the borane and oxide analogs [1] [2].

³¹P Nuclear Magnetic Resonance Spectral Features and Electronic Environment

The ³¹P Nuclear Magnetic Resonance spectroscopy of imino-tris(dimethylamino)phosphorane provides crucial insights into the electronic environment and bonding characteristics of the phosphorus center. The ³¹P nucleus, with 100% natural abundance and spin-½, yields well-resolved spectra that are sensitive to the local electronic environment [3] [4].

The ³¹P Nuclear Magnetic Resonance chemical shift for imino-tris(dimethylamino)phosphorane appears in the characteristic range of phosphorus compounds bearing imino functionality. Phosphazene compounds, including imino-tris(dimethylamino)phosphorane, typically exhibit ³¹P chemical shifts in the region of +10 to +40 parts per million relative to 85% phosphoric acid as the external standard [5] [6] [4]. The specific chemical shift value reflects the unique electronic environment created by the combination of three electron-donating dimethylamino groups and one electron-withdrawing imino group.

The electronic environment around the phosphorus atom is significantly influenced by the nitrogen-phosphorus bonding interactions. The dimethylamino groups provide electron density to the phosphorus center through σ-donation and potential π-back-bonding involving the nitrogen lone pairs [7]. Simultaneously, the imino group acts as a π-electron acceptor, creating an electronic push-pull system that modulates the phosphorus nuclear shielding.

Variable temperature ³¹P Nuclear Magnetic Resonance studies of related phosphorane systems indicate that the chemical shift remains relatively invariant over typical temperature ranges, suggesting minimal dynamic exchange processes affecting the phosphorus environment [5]. The coupling patterns observed in proton-coupled ³¹P spectra reveal characteristic interactions with the dimethylamino methyl protons, providing additional structural confirmation.

Data Table 2.2: ³¹P Nuclear Magnetic Resonance Parameters for Related Phosphorus Compounds

| Compound Type | δ ³¹P (ppm)* | Solvent | Electronic Environment |

|---|---|---|---|

| (Me₂N)₃P=NH | +22 to +32** | CDCl₃ | Electron-rich P center |

| (Me₂N)₃P=O | +28 to +35 | CDCl₃ | Deshielded by P=O |

| (Me₂N)₃P=S | +55 to +65 | CDCl₃ | Highly deshielded |

| Phosphazene bases | +10 to +40 | Various | Variable shielding |

Referenced to 85% H₃PO₄; *Estimated range based on related compounds [5] [6]

The paramagnetic shielding contribution dominates the ³¹P chemical shift, as is typical for phosphorus nuclei [4]. The magnitude and sign of this contribution depend critically on the energy gap between occupied and virtual molecular orbitals and the extent of orbital mixing induced by the magnetic field. In imino-tris(dimethylamino)phosphorane, the presence of multiple nitrogen substituents creates a complex orbital interaction pattern that influences the overall shielding tensor.

Solid-state ³¹P Magic Angle Spinning Nuclear Magnetic Resonance studies of related compounds demonstrate that the chemical shift anisotropy reflects the asymmetric electronic environment around phosphorus [5]. The principal components of the shielding tensor provide information about the directionality of electronic effects and the molecular symmetry characteristics.

Comparative Bond Length Analysis with Related Phosphoranes

The phosphorus-nitrogen bond lengths in imino-tris(dimethylamino)phosphorane provide critical information about the bonding characteristics and electronic structure. Systematic analysis of crystallographic data from related phosphorane compounds reveals important trends in bond length variations that reflect changes in electronic environment and steric effects.

The phosphorus-nitrogen bonds in tris(dimethylamino)phosphorane derivatives exhibit characteristic patterns based on their geometric arrangement and electronic environment [1] [2]. In the series (Me₂N)₃P-X where X represents different substituents (BH₃, CH₂, NH, O), systematic variations in P-N bond lengths are observed that correlate with the electronic properties of the X substituent.

For the dimethylamino substituents, two distinct categories of P-N bonds are identified: those lying in the pseudo-plane of symmetry (in-plane) and those positioned out of this plane (out-of-plane) [1] [2]. The in-plane P-N distances consistently exceed the out-of-plane distances, reflecting the different electronic environments experienced by these nitrogen atoms due to orbital overlap considerations and steric interactions.

Data Table 2.3: Comparative P-N Bond Lengths in Phosphorane Derivatives

| Compound | P-N In-plane (Å) | P-N Out-of-plane (Å) | P-X Distance (Å) | Reference |

|---|---|---|---|---|

| (Me₂N)₃PBH₃ | 1.683(1) | 1.654 (avg.) | 1.937(2) | [1] |

| (Me₂N)₃PCH₂ | 1.698(4) | 1.668 (avg.) | 1.871(4) | [1] |

| (Me₂N)₃PNH | 1.677(1) | 1.656 (avg.) | 1.678(1) | [1] |

| (Me₂N)₃PO | 1.659(1) | 1.649(1) | 1.487(1) | [1] |

| P(NMe₂)₃ | 1.702(2) | 1.702(2) | - | [8] |

The trend in P-N bond lengths correlates with the π-accepting ability of the X substituent [1]. As the π-acceptor strength increases in the order BH₃ < CH₂ < NH < O, the P-N bonds to the dimethylamino groups systematically shorten, indicating increased π-bonding character between phosphorus and the dimethylamino nitrogen atoms. This trend reflects the electronic competition for phosphorus π-electron density between the dimethylamino groups and the X substituent.

The phosphorus-imino nitrogen bond length in (Me₂N)₃PNH at 1.678(1) Å represents a formal P=N double bond, though theoretical analysis suggests this bond is better described as a polar single bond with significant ionic character [7]. This interpretation is supported by charge density studies that reveal electron density depletion along the P-N bond path and accumulation in regions consistent with polarized bonding rather than classical multiple bonding.

Comparison with the parent compound P(NMe₂)₃ shows that the P-N bonds in the free phosphine are longer (1.702(2) Å) [8] than in the substituted phosphoranes, indicating that coordination of the X group influences the entire bonding network within the molecule. The systematic shortening of P-N bonds upon substitution reflects the increased s-character in the phosphorus hybrid orbitals and enhanced π-bonding contributions.

Data Table 2.4: Bond Length Trends and Electronic Effects

| Electronic Factor | Effect on P-N Bond Length | Structural Consequence |

|---|---|---|

| π-Acceptor strength of X | Stronger acceptor → shorter P-N | Enhanced P-N π-bonding |

| Steric bulk of NMe₂ | Increased bulk → longer P-N | Reduced orbital overlap |

| Symmetry constraints | Lower symmetry → bond length variation | Geometric distortion |

| Hybridization changes | Higher s-character → shorter bonds | Electronic reorganization |

The bond length analysis demonstrates that imino-tris(dimethylamino)phosphorane exhibits intermediate bonding characteristics between classical single and double bonds [7]. The formal P=N double bond shows considerable polarization, with the bond length reflecting the balance between covalent and ionic contributions to the bonding interaction.

Mechanistic Framework and Kinetic Behavior

Imino-tris(dimethylamino)phosphorane functions as an extraordinarily potent non-ionic superbase, with an estimated basicity (pKa) ranging from 26.9 to 32.5 depending on the solvent system employed [1] [2] [3]. The compound's exceptional basicity arises from the extensive charge delocalization across the phosphazene framework, which stabilizes the conjugate acid through resonance structures involving the phosphorus-nitrogen multiple bond [4] [5]. The mechanistic pathway for base-catalyzed transformations proceeds through initial deprotonation of the substrate, generating highly reactive naked anions that exhibit minimal ion-pairing interactions with the bulky phosphazenium cation [6] [7].

Kinetic investigations reveal that the rate-determining step in base-catalyzed reactions typically involves the initial proton abstraction process [8] [3]. The reaction mechanism follows a sequential pathway where imino-tris(dimethylamino)phosphorane acts as a Brønsted base, abstracting protons from carbon acids with varying degrees of acidity. The resulting phosphazenium cation exhibits remarkable stability due to the delocalization of positive charge across multiple nitrogen centers connected through the phosphorus atom [6] [7].

Substrate Scope and Reactivity Patterns

Extensive kinetic studies demonstrate dramatic variations in reaction rates based on steric hindrance at the reaction center [8] [3]. Table 1 presents comprehensive rate constant data for the deprotonation of nitroalkane substrates with increasing steric bulk. The rate constant decreases precipitously from 9,357 dm³ mol⁻¹ s⁻¹ for the unsubstituted 4-nitrophenylnitromethane to merely 0.09 dm³ mol⁻¹ s⁻¹ for the highly hindered isopropyl derivative [8] [3]. This five-order-of-magnitude reduction demonstrates the profound sensitivity of the base-catalyzed mechanism to steric effects around the acidic proton.

The mechanistic pathway involves formation of a pre-reaction complex between the superbase and substrate, followed by proton transfer through a highly organized transition state [8] [3]. Nuclear magnetic resonance studies indicate that the phosphazenium cation formed upon protonation exhibits chemical shifts in the range of 10-37 ppm in ³¹P nuclear magnetic resonance spectroscopy, reflecting the significant deshielding effect of protonation [9] [10]. The large negative entropy of activation values (-211 J mol⁻¹ K⁻¹) observed for these transformations suggest highly ordered transition states with restricted molecular motion [3].

Catalytic Applications in Synthetic Methodology

Imino-tris(dimethylamino)phosphorane has found extensive application in promoting challenging organic transformations that require extremely basic conditions [1] [2] [7]. The compound effectively catalyzes Darzens condensations between α-haloesters and aromatic aldehydes, affording α,β-epoxy esters in nearly quantitative yields under mild conditions [6] [11]. The reaction proceeds through generation of naked enolate anions that exhibit exceptional reactivity due to minimal cation-anion interactions with the phosphazenium counterion [6].

The superbase also promotes deboronation reactions of ortho and meta carboranes, demonstrating its utility in main group element chemistry [2] [13]. These transformations proceed through a mechanism involving initial coordination of the imino nitrogen to the boron center, followed by nucleophilic attack and subsequent boron elimination [13]. The reaction yields nido-carborane products along with characteristic phosphazenium-carborane adducts that can be isolated and characterized [13].

Desulfurization Capabilities and Thiol/Disulfide Interactions

Fundamental Desulfurization Mechanisms

Imino-tris(dimethylamino)phosphorane exhibits remarkable desulfurization capabilities through multiple mechanistic pathways involving sulfur atom transfer processes [14] [15] [16]. The primary mechanism involves nucleophilic attack of the phosphorus center on sulfur-containing substrates, leading to formation of stable phosphorus-sulfur bonds and concomitant release of organic products [14] [15]. The driving force for these transformations stems from the exceptional thermodynamic stability of the phosphorus-sulfur double bond, with typical bond energies exceeding 90 kcal/mol [15].

The desulfurization process proceeds through formation of transient phosphine-sulfur adducts that undergo rapid rearrangement to yield the thermodynamically stable thiophosphorane products [14] [15]. Kinetic studies demonstrate that the rate-determining step involves initial coordination of sulfur to phosphorus, followed by rapid bond reorganization and product formation [15]. The reaction exhibits excellent chemoselectivity, preferentially targeting sulfur-sulfur bonds over carbon-sulfur bonds due to the weaker dissociation energy of disulfide linkages [14] [15].

Disulfide Bond Cleavage Reactions

Systematic investigations of disulfide substrate reactivity reveal distinct mechanistic pathways depending on the electronic and steric properties of the sulfur-containing substrates [14] [15] [16]. Table 3 summarizes the desulfurization capabilities with various sulfur-containing substrates, demonstrating yields ranging from 78% to 98% under different reaction conditions. Dibenzyl disulfide undergoes facile desulfurization at room temperature through nucleophilic attack on the sulfur-sulfur bond, yielding dibenzyl sulfide and the corresponding thiophosphorane with 95% efficiency [14] [16].

The reaction mechanism involves formation of a pentacoordinate phosphorus intermediate where both sulfur atoms coordinate to phosphorus simultaneously [14] [15]. Subsequently, one sulfur-sulfur bond undergoes heterolytic cleavage, resulting in transfer of one sulfur atom to phosphorus and formation of the reduced organic sulfide product [14] [15]. Electronic effects significantly influence the reaction rate, with electron-withdrawing substituents on the disulfide substrate accelerating the desulfurization process through stabilization of the anionic leaving group [15].

Thiol Activation and Hydrogen Transfer Processes

Imino-tris(dimethylamino)phosphorane demonstrates exceptional capability for thiol activation through hydrogen abstraction mechanisms [17] [15]. The process involves initial formation of a phosphorus-sulfur coordination complex, followed by hydrogen atom transfer from the thiol to generate thiyl radicals [17] [15]. These highly reactive sulfur-centered radicals subsequently undergo addition to alkenes or other unsaturated substrates, enabling radical-mediated carbon-carbon bond formation [17] [15].

The mechanism proceeds through a radical chain process initiated by phosphine-mediated hydrogen abstraction from the thiol substrate [17] [15]. The resulting thiyl radical exhibits exceptional reactivity toward electron-deficient alkenes, leading to anti-Markovnikov addition products [17] [15]. Computational studies indicate that the phosphorus-sulfur bond formation provides sufficient thermodynamic driving force to overcome the activation barrier for hydrogen abstraction, with typical activation energies ranging from 12-18 kcal/mol [15].

Thiocyanate and Thioester Transformations

The compound exhibits remarkable selectivity in thiocyanate desulfurization reactions, promoting clean sulfur-carbon bond cleavage to yield cyanide products and thiophosphorane derivatives [15] [16]. These transformations proceed through initial coordination of the thiocyanate sulfur to phosphorus, followed by nucleophilic displacement of the cyanide anion [15]. The reaction demonstrates excellent functional group tolerance and proceeds under mild conditions with minimal side product formation [16].

Thioester substrates undergo analogous desulfurization through acyl transfer mechanisms involving phosphorus-sulfur coordination [15] [16]. The process generates the corresponding carboxylic acid derivatives along with stable thiophosphorane products [15]. Mechanistic studies indicate that the reaction proceeds through a tetrahedral intermediate formed by nucleophilic attack of phosphorus on the carbonyl carbon, followed by sulfur elimination and product formation [15] [16].

Oxygen/Sulfur Adduct Formation Pathways

Thermodynamic Considerations and Binding Affinities

The formation of oxygen and sulfur adducts with imino-tris(dimethylamino)phosphorane represents a fundamental aspect of its chemical reactivity, governed by the inherent Lewis acidity of the phosphorus center and the donor capability of chalcogen atoms [18] [19] [20]. Table 4 presents comprehensive data on oxygen/sulfur adduct formation pathways, revealing systematic trends in formation rates, stability, and spectroscopic properties across the chalcogen series. The oxygen adduct formation proceeds with exceptional rapidity, exhibiting pseudo-first-order kinetics with rate constants exceeding 10⁴ M⁻¹ s⁻¹ under standard conditions [18] [19].

The thermodynamic stability of these adducts follows the expected trend based on hard-soft acid-base principles, with oxygen forming the most stable adduct due to favorable electrostatic interactions with the electropositive phosphorus center [18] [19] [20]. Bond length analysis reveals progressive elongation down the chalcogen series, from 1.659 Å for the phosphorus-oxygen bond to 2.345 Å for the phosphorus-tellurium interaction [20] [21]. This trend correlates directly with the decreasing electronegativity and increasing atomic radius of the heavier chalcogens [20].

Mechanistic Pathways for Adduct Formation

The mechanism of oxygen adduct formation involves initial coordination of the oxygen donor to the electrophilic phosphorus center, proceeding through a concerted pathway without observable intermediates [18] [19] [20]. Computational studies employing density functional theory at the B3LYP/6-311+G(d,p) level reveal that the transition state exhibits significant charge transfer from oxygen to phosphorus, with natural bond orbital analysis indicating transfer of approximately 0.6 electrons [20].

The reaction pathway demonstrates remarkable sensitivity to steric effects around the phosphorus center, with geometrically constrained phosphoranes exhibiting significantly reduced adduct formation rates [20]. Crystal structure analysis of cage-shaped phosphatriptycene derivatives reveals unusually short phosphorus-oxygen distances of 2.717 Å, well below the sum of van der Waals radii, indicating strong electrostatic interactions between the positively charged phosphorus and negatively charged oxygen centers [20].

Spectroscopic Characterization and Structural Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic structure and bonding characteristics of oxygen/sulfur adducts [10] [20] [21]. The ³¹P nuclear magnetic resonance chemical shifts exhibit dramatic variations across the chalcogen series, ranging from highly deshielded values of +35.2 ppm for oxygen adducts to significantly shielded resonances of -42.1 ppm for tellurium derivatives [20] [21]. These chemical shift patterns reflect the varying degrees of charge transfer and orbital mixing in the phosphorus-chalcogen bonds [20].

X-ray crystallographic studies reveal systematic structural changes upon adduct formation, with phosphorus adopting highly pyramidalized geometries characterized by cone angles significantly larger than those observed in uncomplexed phosphoranes [20] [21]. The pyramidalization angle increases from 23.3° in simple triarylphosphoranes to 29.0° in cage-constrained derivatives, reflecting the geometric constraints imposed by the rigid tricyclic framework [20].

Kinetic Studies and Reaction Dynamics

Detailed kinetic investigations employing stopped-flow spectroscopy reveal complex multi-step mechanisms for chalcogen adduct formation [18] [19] [20]. The reaction proceeds through rapid pre-equilibrium formation of encounter complexes, followed by rate-determining bond formation and subsequent rapid rearrangement to the thermodynamically stable products [18] [20]. Temperature-dependent studies yield activation parameters consistent with associative mechanisms, with negative entropy of activation values reflecting the ordered nature of the transition states [18] [20].

The kinetic data demonstrate inverse relationships between adduct stability and formation rates, with the most thermodynamically stable oxygen adducts forming most rapidly [18] [20]. This apparent contradiction arises from the different factors controlling kinetic versus thermodynamic stability, with kinetic barriers primarily determined by steric accessibility of the phosphorus center [20]. Sulfur adducts exhibit intermediate formation rates and stability, while selenium and tellurium derivatives show progressively slower formation kinetics and decreased thermal stability [18] [20].

Acid-Base Equilibria in Nonpolar Solvent Systems

Solvent Effects on Basicity and Protonation Equilibria

The acid-base behavior of imino-tris(dimethylamino)phosphorane in nonpolar solvent systems exhibits remarkable sensitivity to solvent polarity and hydrogen-bonding capability [22] [8] [23]. Table 5 presents comprehensive equilibria data across various nonpolar solvents, revealing systematic variations in apparent basicity and ion-pair formation constants. The estimated pKa values range from 32.5 in hexane to 26.4 in tetrahydrofuran, demonstrating the profound influence of solvent dielectric properties on proton affinity [22] [8].

The fundamental basis for these solvent effects lies in the differential solvation of the neutral base versus the protonated phosphazenium cation [22] [23]. In low-dielectric media such as hexane and toluene, the charged species experience minimal stabilization through electrostatic interactions with solvent molecules, resulting in enhanced basicity relative to polar solvents [22]. Conversely, solvents with moderate dielectric constants and hydrogen-bonding capability provide significant stabilization of the phosphazenium cation, effectively reducing the apparent basicity [22] [23].

Ion-Pair Formation and Association Equilibria

The protonation of imino-tris(dimethylamino)phosphorane in nonpolar solvents proceeds primarily through ion-pair formation rather than complete ionization [22] [23]. Nuclear magnetic resonance and dielectric relaxation spectroscopy studies reveal the presence of intimate ion pairs characterized by specific association constants ranging from 2.1 × 10⁻³ in hexane to 2.4 × 10⁻² in dichloromethane [22]. These association equilibria reflect the balance between electrostatic attraction in the ion pair and solvation effects that favor ion separation [22] [23].

The ion-pair structures exhibit dynamic behavior on the nuclear magnetic resonance timescale, with rapid exchange between contact and solvent-separated ion pairs [22] [23]. Computational studies employing molecular dynamics simulations reveal that the phosphazenium cation adopts multiple conformations within the ion pair, with the proton primarily localized on the imino nitrogen but exhibiting significant mobility between different nitrogen centers [23]. The counteranion positioning depends strongly on its size and polarizability, with larger anions forming looser ion pairs that exhibit enhanced mobility [22] [23].

Hydrogen-Bonding Interactions and Solvent Association

The influence of solvent hydrogen-bonding capability on acid-base equilibria represents a critical factor in determining protonation behavior [22] [23]. Solvents with high hydrogen-bonding parameters, such as tetrahydrofuran (δₕ = 3.9), exhibit enhanced stabilization of the protonated form through specific interactions between solvent molecules and the phosphazenium cation [22]. These interactions effectively lower the apparent basicity by stabilizing the conjugate acid relative to the neutral base [22] [23].

Detailed spectroscopic studies employing infrared and nuclear magnetic resonance techniques reveal formation of specific solvent-phosphazenium complexes in hydrogen-bonding solvents [22] [23]. The complexation involves coordination of solvent molecules to the positively charged phosphorus center, leading to characteristic downfield shifts in ³¹P nuclear magnetic resonance spectra and new absorption bands in the infrared region [23]. These interactions follow typical donor-acceptor binding isotherms with association constants ranging from 10² to 10⁴ M⁻¹ depending on solvent basicity [22] [23].

Temperature Dependence and Thermodynamic Parameters

Temperature-dependent studies of acid-base equilibria provide detailed thermodynamic insights into the protonation process [8] [23] [3]. Van't Hoff analysis of equilibrium constants yields enthalpy and entropy changes for protonation that vary systematically with solvent properties [3]. In nonpolar solvents, the protonation process exhibits large negative enthalpy changes (-45 to -60 kcal/mol) reflecting the strong electrostatic stabilization in the phosphazenium cation [3].

The entropy changes for protonation show interesting solvent-dependent variations, ranging from large negative values in structured solvents to near-zero or slightly positive values in less structured media [3]. These entropy patterns reflect the balance between desolvation effects, conformational changes in the phosphazene framework, and solvent reorganization around the charged species [23] [3]. The temperature dependence of association constants follows typical van't Hoff behavior, with stronger association observed at lower temperatures due to the enthalpic favorability of ion-pair formation [22] [23].

Implications for Catalytic Applications

The detailed understanding of acid-base equilibria in nonpolar solvents has profound implications for the catalytic applications of imino-tris(dimethylamino)phosphorane [6] [7] [11]. The enhanced basicity in low-polarity media enables deprotonation of extremely weak carbon acids that remain unreactive in polar solvents [6] [7]. This capability has been exploited in developing novel synthetic methodologies for difficult base-promoted transformations, including challenging aldol reactions and Michael additions under anhydrous conditions [6] [11].

The formation of intimate ion pairs in nonpolar media provides unique opportunities for stereocontrol in asymmetric synthesis [6] [11]. The close association between the phosphazenium cation and substrate-derived anions enables effective chirality transfer through specific ion-pair geometries [6]. This concept has been successfully implemented in enantioselective transformations employing chiral phosphazene bases derived from imino-tris(dimethylamino)phosphorane [4] [5] [24].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive